

A Guide to the Spectroscopic Characterization of 5-Ethylindole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Ethylindole-3-carbaldehyde

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This technical guide provides a detailed analysis of the expected spectroscopic data for **5-Ethylindole-3-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. While experimentally obtained spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and comparative data from closely related analogues, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of indole derivatives.

Introduction to 5-Ethylindole-3-carbaldehyde

5-Ethylindole-3-carbaldehyde belongs to the indole family, a ubiquitous scaffold in natural products and pharmaceuticals. The presence of the ethyl group at the C5 position and the carbaldehyde at C3 imparts specific electronic and steric properties that influence its reactivity and spectroscopic behavior. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its role in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ^1H and ^{13}C NMR spectra of **5-Ethylindole-3-carbaldehyde**.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the aldehyde proton, the ethyl group protons, and the N-H proton of the indole. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: Predicted ^1H NMR Data for **5-Ethylindole-3-carbaldehyde** (in DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
N-H	~12.1	broad singlet	-	The chemical shift of the N-H proton is highly dependent on solvent and concentration. In DMSO- d_6 , it is expected to be downfield and broad due to hydrogen bonding.
CHO	~9.9	singlet	-	The aldehyde proton is highly deshielded and appears as a sharp singlet.
H2	~8.3	singlet	-	This proton at the C2 position is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift.
H4	~8.0	singlet	-	Due to the C5-ethyl substitution, this proton appears as a singlet.

H6	~7.2	doublet	~8.5	This proton is ortho to H7 and shows a characteristic doublet.
H7	~7.4	doublet	~8.5	This proton is ortho to H6 and shows a characteristic doublet.
-CH ₂ -	~2.7	quartet	~7.6	The methylene protons of the ethyl group are split by the adjacent methyl protons.
-CH ₃	~1.2	triplet	~7.6	The methyl protons of the ethyl group are split by the adjacent methylene protons.

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related indole-3-carbaldehydes. For instance, the aldehyde proton in indole-3-carbaldehyde itself resonates around 9.92 ppm in DMSO-d₆.^[1] The electron-donating nature of the ethyl group at C5 is expected to cause a slight upfield shift for the protons on the benzene ring compared to the unsubstituted parent compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ^{13}C NMR Data for **5-Ethylindole-3-carbaldehyde** (in DMSO- d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C=O	~185.0	The carbonyl carbon of the aldehyde is significantly downfield.
C2	~139.0	
C3	~118.0	
C3a	~125.0	
C4	~123.0	
C5	~135.0	This carbon is attached to the ethyl group.
C6	~121.0	
C7	~112.0	
C7a	~137.0	
-CH ₂ -	~28.0	
-CH ₃	~16.0	

Rationale for Predictions: These predictions are extrapolated from data for substituted indole-3-carbaldehydes.^[1] The chemical shift of the carbonyl carbon is consistently observed in the 185 ppm region for this class of compounds. The ethyl group's influence on the aromatic carbon shifts is estimated based on standard substituent effects.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Ethylindole-3-carbaldehyde** is expected to show characteristic absorption bands as detailed in Table 3.

Table 3: Predicted IR Absorption Bands for **5-Ethylindole-3-carbaldehyde**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch	3400-3200	Medium, broad
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aldehyde)	2850-2800 and 2750-2700	Medium, two bands
C=O stretch (aldehyde)	1670-1650	Strong
C=C stretch (aromatic)	1600-1450	Medium to strong
C-N stretch	1350-1250	Medium

Basis of Predictions: These predictions are based on the known IR absorption frequencies of indole-3-carbaldehyde and its derivatives.^{[1][2]} The strong carbonyl stretch is a key diagnostic peak. The N-H stretch will likely be a broad band due to intermolecular hydrogen bonding in the solid state.

Experimental Protocol for IR Spectroscopy

Workflow: ATR-IR Spectroscopy

Caption: Simplified workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, **5-Ethylindole-3-carbaldehyde** is expected to show a prominent molecular ion peak ($M^{+\cdot}$) and several characteristic fragment ions.

- Molecular Ion ($M^{+\cdot}$): $m/z = 173$. This corresponds to the molecular weight of the compound ($C_{11}H_{11}NO$).
- $[M-1]^+$: $m/z = 172$. Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.
- $[M-29]^+$: $m/z = 144$. This corresponds to the loss of the ethyl group ($\bullet C_2H_5$) or the formyl group ($\bullet CHO$).
- $[M-CH_3]^+$: $m/z = 158$. Loss of a methyl radical from the ethyl group via benzylic cleavage.

Justification: The predicted fragmentation pattern is based on the known mass spectra of related compounds such as 1-ethyl-1H-indole-3-carbaldehyde.^[3] The stability of the indole ring suggests that the molecular ion will be relatively abundant.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

- Predicted Exact Mass $[M+H]^+$: 174.0919 (for $C_{11}H_{12}NO^+$)

Experimental Protocol for Mass Spectrometry

Workflow: ESI-MS Analysis

Caption: General workflow for ESI-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of **5-Ethylindole-3-carbaldehyde**. The presented 1H NMR, ^{13}C NMR, IR, and MS data, derived from established principles and comparison with analogous structures, serve as a reliable

reference for researchers working with this compound. The included experimental workflows offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. It is recommended that this predictive data be used as a guide for the interpretation of experimentally obtained spectra.

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